2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Description
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C18H20N6 and its molecular weight is 320.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has led to the development of various substituted pyrimidine-piperazine conjugates, demonstrating an efficient multi-component one-pot synthesis technique. These compounds have been evaluated for their anti-proliferative activities against human breast cancer cell lines and kidney cells, revealing that certain derivatives exhibit significant cytotoxic activities. Molecular docking studies further indicate good binding affinity with proteins such as Bcl-2, suggesting potential applications in cancer therapy (Parveen et al., 2017).
In another study, novel pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, showing moderate to good binding energies on targeted proteins. These compounds also displayed antimicrobial and antioxidant activity, highlighting their versatility in therapeutic applications (Flefel et al., 2018).
Antimicrobial and Antitumor Properties
A novel synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives has been developed, leading to compounds with evaluated antibacterial activity. This indicates the potential utility of such derivatives in combating bacterial infections (Rostamizadeh et al., 2013).
Furthermore, a potent inhibitor of Cyclin-Dependent Kinase 4 and AMPK-Related Kinase 5, closely related to the compound , has been discovered. This compound induces apoptosis in tumor cells and shows significant inhibitory activity against key kinases, suggesting a promising avenue for cancer treatment (Reddy et al., 2014).
Photoreactivity and Chemical Synthesis
The photoreactivity of triazolopyridinones in aqueous solutions has been explored, revealing the formation of cyclobutanes and cage products under certain conditions. This study provides insight into the chemical behavior of pyrimidine-piperazine compounds upon irradiation, which could be relevant for designing photostable drugs or materials (Cermola et al., 2009).
Properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-12-14-4-5-20-17(10-14)23-6-8-24(9-7-23)18-11-16(21-13-22-18)15-2-1-3-15/h4-5,10-11,13,15H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJPEXQKEAOGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.